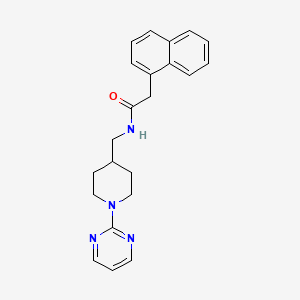

2-(naphthalen-1-yl)-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)acetamide

Description

Properties

IUPAC Name |

2-naphthalen-1-yl-N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O/c27-21(15-19-7-3-6-18-5-1-2-8-20(18)19)25-16-17-9-13-26(14-10-17)22-23-11-4-12-24-22/h1-8,11-12,17H,9-10,13-16H2,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCMUZDIDWAPMQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)CC2=CC=CC3=CC=CC=C32)C4=NC=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(naphthalen-1-yl)-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)acetamide typically involves multiple steps, starting with the preparation of the naphthalene and pyrimidine intermediates. These intermediates are then coupled using a piperidine derivative under specific reaction conditions. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the stability of the intermediates.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(naphthalen-1-yl)-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)acetamide can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: This involves the addition of hydrogen or the removal of oxygen, using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, solvents, and catalysts. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

2-(naphthalen-1-yl)-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)acetamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and neurological disorders.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(naphthalen-1-yl)-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The compound shares key structural motifs with several analogs:

- Naphthalene Substitution: Similar to compounds 2f, 2g, and 2h (), which incorporate naphthalen-1-yl groups.

- Pyrimidine-Piperidine Linkage : The pyrimidine-piperidine unit is structurally distinct from pyrimidine-thioacetamides (e.g., 2f–2k in ) but resembles the pyrazolyl and benzimidazolyl groups in and . The pyrimidine ring may offer improved metabolic stability compared to sulfur-containing analogs .

- Acetamide Backbone : Common to all compounds in , and 4. The planar amide group facilitates hydrogen bonding, as seen in , where N–H⋯O interactions stabilize crystal packing .

Physicochemical Properties

- Melting Points : Naphthalene-containing analogs (e.g., 2f , 2g ) exhibit higher melting points (103–154°C), suggesting strong intermolecular forces due to aromatic stacking. The target compound’s melting point is unreported but likely falls within this range .

- Hydrogen Bonding : Similar to , where N–H⋯O interactions form R₂²(10) dimers, the target compound’s amide group may participate in analogous interactions, influencing solubility and crystallinity .

Crystallographic and Conformational Analysis

- Dihedral Angles : In , dihedral angles between dichlorophenyl and pyrazolyl rings range from 54.8° to 77.5°, indicating conformational flexibility. The target compound’s naphthalene and pyrimidine-piperidine groups may adopt similar torsional variability, affecting binding pocket compatibility .

- Crystal Packing : SHELX refinement () is widely used for small-molecule crystallography, suggesting the target compound’s structure could be resolved using similar methods .

Biological Activity

The compound 2-(naphthalen-1-yl)-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)acetamide , with a CAS number of 1235282-78-6 , is a synthetic derivative that has garnered attention for its potential biological activities, particularly in cancer therapy and other therapeutic areas. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, efficacy in various models, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a naphthalene moiety and a piperidine ring substituted with a pyrimidine group. The molecular weight is approximately 360.5 g/mol . Its structural characteristics suggest potential interactions with various biological targets due to the presence of multiple functional groups.

Research indicates that compounds similar to This compound may exert their biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation, such as PARP1 (Poly (ADP-ribose) polymerase), which is crucial for DNA repair mechanisms. Inhibiting PARP1 can lead to increased apoptosis in cancer cells .

- Induction of Apoptosis : Studies have shown that similar compounds can enhance caspase activity, leading to programmed cell death in cancerous cells .

- Cell Cycle Arrest : Some derivatives have been reported to cause cell cycle arrest at specific phases, preventing further proliferation of malignant cells .

Efficacy Against Cancer Cells

Recent studies have evaluated the efficacy of related compounds against various cancer cell lines. For instance, one study reported that compounds with similar structures exhibited moderate to significant cytotoxicity against human breast cancer cells, with IC50 values ranging from 18 μM to higher concentrations .

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| 5a | Breast | 18 | PARP Inhibition |

| 5e | Breast | 57.3 | PARP Inhibition |

| Reference Compound | Olaparib | 57.3 | PARP Inhibition |

Case Studies

- Case Study on Cancer Therapy : A study focused on the synthesis and testing of piperidine derivatives found that compounds similar to This compound demonstrated significant inhibition of tumor growth in xenograft models, indicating potential as therapeutic agents against solid tumors .

- Mechanistic Insights : Another study explored the structural activity relationship (SAR) of piperidine derivatives, revealing that modifications in the substituents significantly affected their binding affinity and inhibitory effects on target enzymes like PARP1 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.